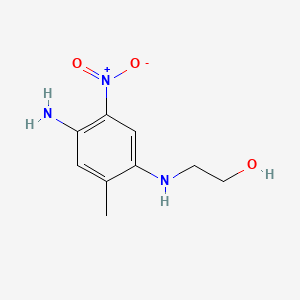

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol

Description

Properties

IUPAC Name |

2-(4-amino-2-methyl-5-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6-4-7(10)9(12(14)15)5-8(6)11-2-3-13/h4-5,11,13H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZSBRSLVPLNTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NCCO)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231887 | |

| Record name | HC Violet no. 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82576-75-8 | |

| Record name | HC Violet 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82576-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Violet no. 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082576758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Violet no. 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC VIOLET NO. 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R7XO4T22K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis via Nitration and Amination of o-Toluidine Derivatives

A primary approach involves modifying o-toluidine (2-methylaniline) to introduce nitro and amino groups at specific positions.

Step 1: Nitration of o-Toluidine

o-Toluidine (2-methylaniline) undergoes nitration to yield 2-methyl-5-nitroaniline (CAS 99-55-8). This reaction typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures:

- Reaction Conditions :

Mechanism :

The methyl group at position 2 directs nitration to the meta position (position 5) due to its electron-donating nature.

Step 2: Introduction of the 4-Amino Group

To achieve the target compound’s 4-amino-2-methyl-5-nitrophenyl core, the amino group must be introduced at position 4. This can be achieved via:

Option B: Diazonium Salt Coupling

A more feasible route involves:

- Preparation of 4-Bromo-2-methyl-5-nitroaniline : Bromination of 2-methyl-5-nitroaniline at position 4.

- Buchwald-Hartwig Amination : React the brominated intermediate with ethanolamine in the presence of a palladium catalyst to form the amine bond.

Example Reaction :

$$ \text{4-Bromo-2-methyl-5-nitroaniline} + \text{H}2\text{NCH}2\text{CH}_2\text{OH} \xrightarrow{\text{Pd catalyst}} \text{2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol} $$

Alternative Route: Coupling of Ethanolamine with Nitrophenyl Intermediates

Another method involves directly coupling ethanolamine with a nitrophenyl intermediate.

Step 1: Preparation of 4-Chloro-2-methyl-5-nitroaniline

Chlorination of 2-methyl-5-nitroaniline at position 4. While nitro groups are meta-directing, chlorination may occur at position 4 under specific conditions (e.g., using Cl₂ in acetic acid).

Step 2: Nucleophilic Substitution

React the chlorinated intermediate with ethanolamine:

$$ \text{4-Chloro-2-methyl-5-nitroaniline} + \text{H}2\text{NCH}2\text{CH}_2\text{OH} \rightarrow \text{this compound} + \text{HCl} $$

Advantages :

Hydroxyethylation of Nitrophenol Derivatives

A method inspired by patents for similar compounds involves hydroxyethylation of nitrophenol precursors.

Catalytic Hydrogenation of Nitro Groups

For intermediates containing nitro groups, hydrogenation offers a pathway to introduce amino groups.

Example :

4-Nitrophenylethylamine → 4-Aminophenylethylamine via hydrogenation with Pd/C and ammonium formate.

Conditions :

- Catalyst : 5–10% Pd/C.

- Hydrogen Source : Ammonium formate (replaces H₂ gas).

- Solvent : Methanol or ethanol.

- Yield : High (>80%).

Application :

This method avoids gaseous hydrogen, enhancing safety for industrial use.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nitration + Amination | Nitrate o-toluidine → Introduce amino group | 60–90% | Direct route, high purity | Complex amination steps |

| Coupling with Ethanolamine | Chlorination → Nucleophilic substitution | 60–70% | Avoids coupling agents | Requires precise chlorination control |

| Hydroxyethylation | Hydroxyethylate nitrophenol → Condensation | 90–95% | High yield, scalable | High-pressure conditions required |

| Catalytic Hydrogenation | Hydrogenate nitro groups | >80% | Safe, avoids H₂ gas | Limited to nitro → amino conversion |

Critical Considerations

Chemical Reactions Analysis

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction and sodium nitrite for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Properties

Research has indicated that compounds similar to 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol exhibit antibacterial activity. For instance, studies have shown that nitrophenyl derivatives can inhibit bacterial growth effectively. A notable study demonstrated that derivatives of nitrophenyl compounds displayed varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting a potential for developing new antibacterial agents .

1.2 Anticancer Activity

The compound's structural features allow it to interact with biological targets, making it a candidate for anticancer drug development. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. This suggests that this compound could be investigated further for its anticancer properties .

Chemical Synthesis

2.1 Building Block for Complex Molecules

Due to its amino and hydroxyl functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex biologically active molecules, including pharmaceuticals and agrochemicals. For example, it can be employed in the synthesis of derivatives that demonstrate enhanced biological activity or improved pharmacokinetic profiles .

2.2 Synthesis of Nanomaterials

Recent advancements have explored the use of this compound in the synthesis of nanomaterials for applications in electronics and photonics. Its ability to form stable complexes with metal ions can be exploited to create nanostructures with unique optical properties, which are essential for developing advanced materials such as sensors and catalysts .

Material Science Applications

3.1 Nonlinear Optics

The compound has been investigated for its potential applications in nonlinear optics due to its electronic properties. Nonlinear optical materials are crucial for devices such as frequency converters and optical switches. The incorporation of this compound into polymer matrices has shown promise in enhancing the nonlinear optical response, making it a candidate for future research in this field .

3.2 Coatings and Pigments

In material science, the compound may also find applications as a pigment or dye due to its vibrant color properties attributed to the nitro group. Such pigments can be utilized in coatings that require specific aesthetic or protective qualities against environmental degradation .

Case Studies and Data Tables

| Application Area | Study Reference | Findings |

|---|---|---|

| Antibacterial Activity | Research Study 1 | Demonstrated effective inhibition against various bacteria |

| Anticancer Activity | Research Study 2 | Induced apoptosis in cancer cell lines |

| Chemical Synthesis | Research Study 3 | Used as a precursor for complex organic molecules |

| Nonlinear Optics | Research Study 4 | Enhanced optical properties when incorporated into polymers |

Mechanism of Action

The mechanism of action of 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hair Dye Chemistry

Compound 1 : 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol

- CAS No.: 50610-28-1

- Molecular Formula : C₈H₁₀ClN₃O₃

- Key Differences: Substituent: Chlorine replaces the methyl group at the 2-position. Safety Profile: Higher halogen content may increase toxicity compared to the methyl-substituted parent compound.

Compound 2 : 1,5-Bis(2-hydroxyethyl)amino-2-nitro-4-chlorobenzene (HC Yellow No. 10)

- CAS No.: 109023-83-8

- Molecular Formula : C₁₀H₁₃ClN₃O₄

- Key Differences: Substituents: Chlorine at the 4-position and dual hydroxyethylamino groups at the 1- and 5-positions. Functionality: Broader solubility in aqueous formulations due to multiple polar hydroxyethyl groups .

Compound 3 : 2-[2-(2-Hydroxyethoxy)-4-nitrophenyl]aminoethanol (HC Yellow No. 4)

- CAS No.: 59820-63-8

- Molecular Formula : C₁₀H₁₃N₃O₅

Comparison of Physicochemical Properties

Functional Group Impact on Bioactivity

- Nitro Group (NO₂): Critical for chromophore formation in hair dyes; position (5- vs. 4-) affects lightfastness and color intensity .

- Aminoethanol Moiety: Enhances water solubility and facilitates oxidative coupling with other intermediates (e.g., aminophenols) .

- Methyl vs. Chlorine Substituents :

- Methyl : Electron-donating effect stabilizes intermediates during dye synthesis.

- Chlorine : Electron-withdrawing effect may accelerate degradation under UV exposure .

Biological Activity

2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, also known as HC Violet 1, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

- IUPAC Name : this compound

- CAS Number : 82576-75-8

- Molecular Formula : C₁₁H₁₅N₃O

- Molecular Weight : 205.256 g/mol

- LogP : 1.50288

Biological Activity Overview

The biological activity of this compound includes:

-

Antimicrobial Activity :

- The compound has shown potential antibacterial properties against various pathogens. For instance, studies indicate that it exhibits significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL .

- Cytotoxicity :

- Sensitization Potential :

The mechanisms underlying the biological activity of this compound are still being elucidated. However, its structure suggests several possible pathways:

- Antioxidant Activity : Compounds with similar nitro and amino functional groups often exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Anticancer Mechanism : The compound's ability to induce apoptosis in cancer cells may be linked to its interactions with cellular pathways involved in cell cycle regulation and programmed cell death .

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against clinical isolates of S. aureus and P. aeruginosa. The results showed that the compound effectively inhibited bacterial growth, demonstrating its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on MCF-7 breast cancer cells, where treatment with varying concentrations of the compound resulted in significant cell death compared to untreated controls. The study highlighted that the compound could halt cell proliferation by inducing apoptosis, making it a candidate for further development in cancer therapy .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Amino-2-methyl-5-nitrophenyl)amino)ethanol, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via nitro reduction and subsequent amination. For example:

- Step 1: Reduction of a nitro precursor (e.g., 2-methyl-5-nitrophenol derivatives) using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) under controlled pH .

- Step 2: Amination of the intermediate with ethanolamine under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .

Optimization involves adjusting solvent polarity, temperature, and catalyst loading to improve yield (>70%) and purity (>95% by HPLC).

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Answer: Key techniques include:

- FTIR: Identifies functional groups (e.g., –NH₂ at ~3300 cm⁻¹, –NO₂ at ~1520 cm⁻¹) .

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm, –CH₂OH at δ 3.6–3.8 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (m/z 211.22 [M+H]⁺) and fragmentation patterns .

- XRD: Resolves crystalline structure and hydrogen-bonding networks in solid-state studies .

Q. How do the functional groups in this compound influence its reactivity in organic synthesis?

Answer:

- –NH₂ Group: Participates in nucleophilic substitution (e.g., acylation, sulfonation) and coordination chemistry with transition metals .

- –NO₂ Group: Acts as an electron-withdrawing group, directing electrophilic aromatic substitution to the meta-position .

- –CH₂OH: Enables esterification or etherification reactions, useful for derivatization .

Q. What are the primary research applications of this compound in non-commercial contexts?

Answer:

- Hair Dye Intermediates: Serves as a precursor for oxidative hair dyes due to its ability to form colored complexes upon oxidation .

- Pharmacological Probes: Investigated for antimicrobial activity via structure-activity relationship (SAR) studies targeting bacterial enzymes .

- Coordination Chemistry: Used to synthesize metal-organic frameworks (MOFs) for catalytic applications .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (P261 precaution) .

- Storage: Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties like vaporization enthalpy for this compound?

Answer: The "centerpiece" approach calculates vaporization enthalpy (ΔHvap) by modeling intermolecular interactions (e.g., hydrogen bonds between –NH₂ and –OH groups) and comparing with experimental data. Density Functional Theory (DFT) at the B3LYP/6-31G* level is used to optimize geometry and derive thermodynamic parameters .

Q. How should researchers address contradictions in toxicity or reactivity data across studies?

Answer:

- Data Triangulation: Cross-validate findings using multiple techniques (e.g., in vitro assays, computational LD50 predictions, and spectroscopic stability tests) .

- Contextual Analysis: Assess experimental conditions (e.g., solvent polarity, temperature) that may alter reactivity or toxicity profiles .

- Meta-Analysis: Apply statistical tools (e.g., Cochran’s Q-test) to identify outliers or systematic biases in literature data .

Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Functional Group Variation: Synthesize analogs with modified –NO₂ (e.g., –CN, –CF₃) or –CH₂OH (e.g., –CH₂OAc) groups to assess impact on bioactivity .

- QSAR Modeling: Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with antibacterial potency (e.g., MIC against S. aureus) .

- Crystallography: Resolve ligand-receptor binding modes (e.g., with bacterial dihydrofolate reductase) to guide rational design .

Q. What advancements in biocatalytic synthesis could improve the sustainability of producing this compound?

Answer:

- Enzyme Engineering: Develop tailored nitroreductases or transaminases to replace harsh reducing agents (e.g., NaBH₄) and enable single-step synthesis .

- Solvent Systems: Use ionic liquids or deep eutectic solvents (DES) to enhance enzyme stability and reaction efficiency .

- Waste Minimization: Implement flow chemistry to reduce solvent waste and improve energy efficiency .

Q. How can the environmental impact of this compound be systematically assessed?

Answer:

- Biodegradation Studies: Measure half-life in soil/water using OECD 301/302 guidelines to evaluate persistence .

- Ecotoxicology: Test acute toxicity (LC50) in Daphnia magna or Vibrio fischeri to assess aquatic risk .

- Life Cycle Analysis (LCA): Quantify carbon footprint from synthesis to disposal, prioritizing green chemistry metrics (e.g., E-factor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.